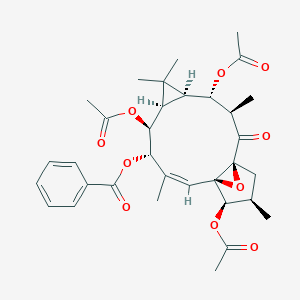

7-Benzoylingol-3,8,12-triacetate

Description

Properties

CAS No. |

135467-87-7 |

|---|---|

Molecular Formula |

C33H40O10 |

Molecular Weight |

596.7 g/mol |

IUPAC Name |

[(1S,3R,4S,5S,7R,8S,9S,10Z,12R,13R,14R)-4,8,13-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-9-yl] benzoate |

InChI |

InChI=1S/C33H40O10/c1-16-14-33-29(41-21(6)36)17(2)15-32(33,43-33)28(37)18(3)26(39-19(4)34)23-24(31(23,7)8)27(40-20(5)35)25(16)42-30(38)22-12-10-9-11-13-22/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14-/t17-,18-,23-,24+,25+,26-,27+,29-,32-,33-/m1/s1 |

InChI Key |

LPVJWXJBZPCDLM-HUWNQDJBSA-N |

SMILES |

CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |

Isomeric SMILES |

C[C@@H]1C[C@@]23C(=O)[C@@H]([C@H]([C@H]4[C@H](C4(C)C)[C@@H]([C@H](/C(=C\[C@]2([C@@H]1OC(=O)C)O3)/C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |

Canonical SMILES |

CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |

Synonyms |

7-benzoyl-ingol-3,8,12-acetate 7-benzoylingol-3,8,12-triacetate 7-BOAT |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Ingol Derivatives

| Compound Name | Substituents (Position) | Key Structural Features |

|---|---|---|

| This compound | C-3: Acetyl; C-7: Benzoyl; C-8/C-12: Acetyl | Aromatic carbonyl at C-7; high lipophilicity |

| Ingol-7-phenylacetyl-3,8,12-triacetate | C-3: Acetyl; C-7: Phenylacetyl; C-8/C-12: Acetyl | Ethyl spacer between phenyl and carbonyl |

| 7-p-Methoxyphenylacetate-3,8,12-triacetate ingol | C-7: p-Methoxyphenylacetyl; others: Acetyl | Electron-donating methoxy group enhances polarity |

| 2-epi-3,7,12-triacetyl-8-benzoylingol | C-3/C-7/C-12: Acetyl; C-8: Benzoyl | Benzoyl at C-8 (positional isomerism) |

Key Observations:

Substituent Effects on Bioactivity: Benzoyl vs. Methoxy Modification: The p-methoxy group in 7-p-Methoxyphenylacetate-3,8,12-triacetate increases electron density, improving solubility and possibly stabilizing charge-transfer interactions in cytotoxic activity .

Positional Isomerism :

- Relocating the benzoyl group from C-7 to C-8 (as in 2-epi-3,7,12-triacetyl-8-benzoylingol) alters steric hindrance and hydrogen-bonding capacity, which may reduce antimicrobial efficacy compared to the C-7 substituted analog .

Acetylation Pattern :

- Uniform acetylation at C-3, C-8, and C-12 across all analogs suggests these groups contribute to membrane permeability via increased lipophilicity, a critical factor in cellular uptake .

Preparation Methods

Solvent Extraction and Partitioning

Crude propolis is typically extracted using ethanol or methanol via maceration or Soxhlet extraction. The ethanolic extract is concentrated under reduced pressure and partitioned sequentially with non-polar solvents (e.g., hexane) and polar solvents (e.g., ethyl acetate). The ethyl acetate fraction, enriched with diterpenoids, undergoes further chromatographic separation.

Preliminary Fractionation

The ethyl acetate fraction is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with gradients of hexane-ethyl acetate (9:1 to 1:1) and ethyl acetate-methanol (9:1 to 1:1). Fractions containing diterpenoids are identified via thin-layer chromatography (TLC) and combined for subsequent purification.

Chromatographic Purification Techniques

Column Chromatography

The combined diterpenoid-rich fractions are further separated using silica gel column chromatography. Elution with hexane-ethyl acetate (7:3) yields subfractions enriched with ingol derivatives. Monitoring via TLC (visualized under UV 254 nm and sprayed with vanillin-sulfuric acid reagent) ensures the presence of acetylated diterpenes.

Preparative Thin-Layer Chromatography (PTLC)

Final purification of this compound is achieved using PTLC with hexane-ethyl acetate (6:4) as the mobile phase. The target compound migrates with an Rf value of ~0.45 and is scraped from the plate, followed by dissolution in methanol and filtration to remove silica.

Structural Elucidation via Spectroscopic Methods

High-Resolution Mass Spectrometry (HRESIMS)

HRESIMS analysis confirms the molecular formula of this compound as C₃₄H₄₂O₁₀, displaying a protonated molecule [M + H]⁺ at m/z 635.2854 (calculated 635.2850). This aligns with the addition of three acetyl groups and one benzoyl group to the ingol core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) are critical for assigning the structure. Key NMR data are summarized below:

Table 1: Selected ¹H NMR Data for this compound (600 MHz, CDCl₃)

| Proton | δ (ppm) | Multiplicity | J (Hz) | Correlation (HMBC) |

|---|---|---|---|---|

| H-3 | 5.04 | d | 8.9 | C-2, C-4, C-19 |

| H-7 | 5.62 | br s | - | C-6, C-8, C-17 |

| H-8 | 5.16 | d | 8.5 | C-7, C-9, C-19 |

| OAc (3,8,12) | 2.05–2.15 | s | - | C=O (170.4–171.0) |

| Bz (7) | 7.45–8.05 | m | - | C=O (167.2) |

Table 2: Selected ¹³C NMR Data for this compound (150 MHz, CDCl₃)

| Carbon | δ (ppm) | Assignment |

|---|---|---|

| C-3 | 80.4 | Oxygenated CH |

| C-7 | 117.1 | Olefinic C |

| C-8 | 76.7 | Oxygenated CH |

| C=O (Ac) | 170.4–171.0 | Acetyl groups |

| C=O (Bz) | 167.2 | Benzoyl group |

The HMBC correlations of H-7 (δH 5.62) to C-6 (δC 139.3) and C-8 (δC 76.7) confirm the benzoyl group’s position at C-7. NOESY interactions between H-8 and H3-19 (δH 1.18) indicate their β-orientation.

Stereochemical Analysis

Optical Rotation and Chiral Centers

The compound exhibits a specific optical rotation of [α]D²⁰ +72.5° (c 0.1, CHCl₃), consistent with the 2-epi-ingol configuration. The stereochemistry at C-3, C-8, and C-12 is confirmed via NOESY correlations:

-

H-3 (δH 5.04) correlates with H-5 (δH 2.89), indicating a β-orientation.

-

H-8 (δH 5.16) shows interactions with H3-19 (δH 1.18), confirming axial positioning.

Comparative Analysis with Related Compounds

Structural Analogues

This compound differs from ingol-7-p-methoxyphenylacetyl-3,8,12-triacetate (compound 4 in the study) by the absence of a methoxy group on the benzoyl moiety. This modification alters the compound’s polarity, evidenced by a 0.1–0.3 ppm downfield shift in aromatic protons in ¹H NMR.

Synthetic Feasibility

Although isolation from natural sources remains the primary preparation method, synthetic routes involving benzoylation of ingol triol precursors (e.g., 3,8,12-trihydroxy-2-epi-ingol) using benzoyl chloride in pyridine could be explored.

Challenges and Optimization Strategies

Yield Improvement

The typical yield of this compound from propolis is <0.01% (w/w). Optimization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.